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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-
Pyrazol-3-yl)methanol (CAS No: 23585-49-1), a valuable heterocyclic building block in
medicinal chemistry and materials science. This document outlines the key Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for acquiring such spectra. The information herein is intended to serve
as a critical resource for the unambiguous identification, characterization, and quality control of
this compound.

Core Spectroscopic Data

The structural elucidation of (1H-Pyrazol-3-yl)methanol is supported by the following
spectroscopic data, which have been compiled and presented for clarity and ease of
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity
of (1H-Pyrazol-3-yl)methanol. The proton (*H) and carbon-13 (33C) NMR data are summarized
below.

Table 1: *H NMR Spectroscopic Data for (1H-Pyrazol-3-yl)methanol
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
[Ppm] (9) [Hz]
12.01 Singlet NH
7.49 Doublet 19 H-5
6.19 Doublet 1.9 H-4
4.67 Singlet CH2
3.42 Singlet OH

Solvent: CDClIs,
Frequency: 300 MHz

Table 2: 3C NMR Spectroscopic Data for (1H-Pyrazol-3-yl)methanol

Chemical Shift (8) [ppm] Assighment
148.2 C-3
130.0 C-5
102.5 C-4
57.2 CH2

Solvent: CDCIs, Frequency: 75 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The characteristic vibrational frequencies for (1H-Pyrazol-3-yl)methanol are

presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for (1H-Pyrazol-3-yl)methanol
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Wavenumber (cm~?) Intensity Assignment

~3400-3200 Broad, Strong O-H stretch (alcohol)
~3200-3100 Broad, Medium N-H stretch (pyrazole ring)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)
~1600-1500 Medium C=N stretch (pyrazole ring)
~1400-1300 Medium O-H bend

~1100-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry (MS) Data for (1H-Pyrazol-3-yl)methanol

mlz lon Method
98.10 [M]* (Calculated)
81.1 [M+H-H20]* LCMS

Molecular Formula: CaHsN20,
Molecular Weight: 98.10 g/mol

[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and 3C NMR spectra for the structural elucidation of
(1H-Pyrazol-3-yl)methanol.

Methodology:

Sample Preparation: A sample of approximately 10-20 mg of (1H-Pyrazol-3-yl)methanol is
dissolved in about 0.7 mL of deuterated chloroform (CDCls). Tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (& 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a 300 MHz NMR spectrometer.

H NMR Acquisition: The proton NMR spectrum is recorded with a 30° pulse width, a
relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A sufficient number of
scans are averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled
pulse sequence. A spectral width of 0-200 ppm is used, with a relaxation delay of 2.0
seconds. A larger number of scans is typically required due to the lower natural abundance
of the 13C isotope.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (1H-Pyrazol-3-yl)methanol.
Methodology:

o Sample Preparation: A thin film of the neat compound is prepared between two potassium
bromide (KBr) plates. Alternatively, a KBr pellet is prepared by grinding a small amount of the
sample with dry KBr powder and pressing the mixture into a translucent disk.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the clean KBr plates or a pure KBr pellet is
recorded first. The sample is then placed in the instrument's sample holder, and the
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spectrum is acquired over the mid-infrared range (typically 4000-400 cm™1).

o Data Presentation: The final spectrum is presented in terms of percent transmittance as a
function of wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the fragmentation
pattern of (1H-Pyrazol-3-yl)methanol.

Methodology:

o Sample Introduction: For Liquid Chromatography-Mass Spectrometry (LCMS), a dilute
solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into
the LC system, which is coupled to the mass spectrometer.

 Instrumentation: An LCMS system equipped with an electrospray ionization (ESI) source is
used.

o Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the
protonated molecule [M+H]* and its fragments. The data is collected over a mass range of
m/z 50-200.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and any significant fragment ions. The observed mass of the dehydrated ion [M+H-H20]* is
a key diagnostic peak.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like (1H-Pyrazol-3-yl)methanol.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1335596#spectroscopic-data-for-1h-pyrazol-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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